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molecular formula C8H6N4O2 B1296371 4-(1H-tetrazol-5-yl)benzoic acid CAS No. 34114-12-0

4-(1H-tetrazol-5-yl)benzoic acid

Cat. No. B1296371
M. Wt: 190.16 g/mol
InChI Key: GEKBULKUEADYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879893B2

Procedure details

To a solution of 4-(2H-tetrazol-5-yl)benzoic acid (example 412, 4 mmol) and HOAt (4.2 mmol) in DMF (6 mL) was added 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (4.2 mmol) and the resulting mixture was stirred at room temperature for 1 hour. An aliquot of this HOAt-ester solution (0.45 mL) was mixed with 0.25 mL of a solution of 4-aminobenzoic acid (1.2 mmol in 1 mL DMF). (Anilines as hydrochlorides can also be utilised, a slight excess of triethylamine was added to the hydrochloride suspension in DMF prior to mixing with the HOAt-ester.) The resulting mixture was shaken for 3 days at room temperature. 1N hydrochloric acid (2 mL) was added and the mixture was shaken for 16 hours at room temperature. The solid was isolated by centrifugation (alternatively by filtration or extraction) and was washed with water (3 mL). Drying in vacuo at 40° C. for 2 days afforded the title compound.
[Compound]
Name
HOAt-ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
4 mmol
Type
reactant
Reaction Step Four
Name
Quantity
4.2 mmol
Type
reactant
Reaction Step Four
Quantity
4.2 mmol
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
[Compound]
Name
HOAt-ester
Quantity
0.45 mL
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0.25 mL
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Five
[Compound]
Name
Anilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
hydrochlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][N:3]=[N:4][C:5]=1[C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=O)=[CH:8][CH:7]=1.C1C=NC2N(O)N=NC=2C=1.Cl.C(N=C=NCCCN(C)C)C.[NH2:37][C:38]1[CH:46]=[CH:45][C:41]([C:42]([OH:44])=[O:43])=[CH:40][CH:39]=1.Cl>CN(C=O)C.C(N(CC)CC)C>[N:4]1[NH:3][N:2]=[N:1][C:5]=1[C:6]1[CH:7]=[CH:8][C:9]([C:10]([NH:37][C:38]2[CH:46]=[CH:45][C:41]([C:42]([OH:44])=[O:43])=[CH:40][CH:39]=2)=[O:12])=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
HOAt-ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
4 mmol
Type
reactant
Smiles
N=1NN=NC1C1=CC=C(C(=O)O)C=C1
Name
Quantity
4.2 mmol
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
4.2 mmol
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
HOAt-ester
Quantity
0.45 mL
Type
reactant
Smiles
Name
solution
Quantity
0.25 mL
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Six
Name
Anilines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
hydrochlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
) The resulting mixture was shaken for 3 days at room temperature
Duration
3 d
STIRRING
Type
STIRRING
Details
the mixture was shaken for 16 hours at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solid was isolated by centrifugation (
FILTRATION
Type
FILTRATION
Details
alternatively by filtration or extraction) and
WASH
Type
WASH
Details
was washed with water (3 mL)
CUSTOM
Type
CUSTOM
Details
Drying in vacuo at 40° C. for 2 days
Duration
2 d

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N=1NN=NC1C1=CC=C(C(=O)NC2=CC=C(C(=O)O)C=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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